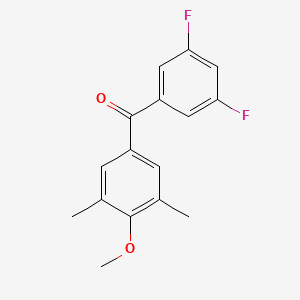

3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Description

BenchChem offers high-quality 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVPLMNDRITGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374254 | |

| Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-20-7 | |

| Record name | (3,5-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

CAS Number: 844885-20-7 Molecular Formula: C₁₆H₁₄F₂O₂ Molecular Weight: 276.28 g/mol [1]

Executive Summary

This technical guide provides an in-depth analysis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone , a specialized fluorinated building block used primarily in advanced medicinal chemistry and materials science. Its structural uniqueness lies in the strategic placement of fluorine atoms and methyl groups, which modulate lipophilicity, metabolic stability, and steric conformation—critical parameters in drug design, particularly for kinase inhibitors and nuclear receptor ligands.

This document details the compound's identification, a validated synthetic protocol based on Friedel-Crafts acylation, mechanistic insights, and safety handling procedures.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

| CAS Number | 844885-20-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 72–75 °C |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| Key Functional Groups | Di-fluoroarene, Aryl ketone, Methoxy ether, Methyl-substituted arene |

Structural Significance

The 3,5-difluorophenyl moiety is a bioisostere often employed to block metabolic oxidation sites on phenyl rings while increasing lipophilicity. The 3',5'-dimethyl-4'-methoxy motif (derived from 2,6-dimethylanisole) provides steric bulk that can lock the biaryl ketone into a non-planar conformation, a feature often exploited to enhance selectivity in protein-ligand binding interactions.

Synthesis Protocol: Friedel-Crafts Acylation

The most robust and scalable method for synthesizing this benzophenone derivative is the Friedel-Crafts Acylation . This reaction couples an activated electron-rich arene with an acid chloride using a Lewis acid catalyst.

Reaction Scheme

Precursors:

-

Electrophile: 3,5-Difluorobenzoyl chloride

-

Nucleophile: 2,6-Dimethylanisole (2,6-Dimethylmethoxybenzene)

-

Catalyst: Aluminum Chloride (AlCl₃)[2]

Step-by-Step Methodology

Reagents:

-

3,5-Difluorobenzoyl chloride (1.0 eq)

-

2,6-Dimethylanisole (1.05 eq)

-

Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous, Solvent)

-

1M HCl (Quenching)

Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

-

Catalyst Suspension: Charge the flask with AlCl₃ (1.2 eq) and anhydrous DCM (5–10 volumes). Cool the suspension to 0 °C using an ice bath.

-

Electrophile Addition: Add 3,5-Difluorobenzoyl chloride (1.0 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to form the acylium ion complex.

-

Nucleophile Addition: Dissolve 2,6-Dimethylanisole (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Note: The 4-position of 2,6-dimethylanisole is sterically accessible and electronically activated by the methoxy group, ensuring regioselectivity.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (Hexane/EtOAc 8:2) or HPLC.

-

Quenching: Cool the mixture back to 0 °C. Carefully quench by slow addition of ice-cold 1M HCl. Caution: Exothermic reaction with HCl gas evolution.

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target benzophenone.

Mechanistic Pathway (Visualization)

The following diagram illustrates the formation of the acylium ion and the subsequent Electrophilic Aromatic Substitution (EAS).

Caption: Mechanistic pathway of Friedel-Crafts acylation showing acylium ion generation and regioselective attack.

Applications in Research & Development

Medicinal Chemistry (Kinase Inhibition)

This benzophenone scaffold serves as a critical intermediate for synthesizing p38 MAP Kinase Inhibitors and other signal transduction modulators.

-

Role of Fluorine: The 3,5-difluoro substitution pattern increases metabolic stability by blocking the P450-mediated oxidation of the phenyl ring. It also enhances the acidity of the aromatic protons, potentially influencing hydrogen bonding in the active site.

-

Role of Methyl/Methoxy: The 3',5'-dimethyl-4'-methoxy group creates a hydrophobic "cap" that fits into specific hydrophobic pockets (e.g., the ATP-binding site of kinases), improving potency and selectivity.

Photoinitiators (Materials Science)

Benzophenone derivatives are widely used as Type II photoinitiators in UV-curable coatings. The electron-donating methoxy group combined with the electron-withdrawing fluorine atoms tunes the absorption maximum (

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS may be limited, standard protocols for substituted benzophenones apply.

| Hazard Class | Description | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves and lab coat. |

| Eye Irritation | Category 2A (H319) | Use safety goggles/face shield. |

| STOT-SE | Category 3 (H335) | Work in a well-ventilated fume hood. |

| Environmental | Aquatic Chronic (Potential) | Do not release into drains; dispose as hazardous waste. |

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow oxidation or hydrolysis over long periods.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

An In-depth Technical Guide to the Molecular Structure of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorinated benzophenone scaffolds in medicinal chemistry and materials science. The benzophenone core is a prevalent motif in numerous bioactive compounds, and the strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1][2]

Molecular Structure and Physicochemical Properties

3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone, with the chemical formula C₁₆H₁₄F₂O₂, is a substituted diaryl ketone. The molecule consists of a 3,5-difluorophenyl ring and a 4-methoxy-3,5-dimethylphenyl ring linked by a central carbonyl group.

Key Structural Features:

-

Dihedral Angle: A critical feature of benzophenones is the non-coplanar arrangement of the two phenyl rings relative to the central carbonyl group. This twist, or dihedral angle, arises from steric hindrance between the ortho-hydrogens of the two rings.[3][4] For the title compound, the presence of two fluorine atoms on one ring and two methyl groups on the other influences this angle, which in turn affects the molecule's conformational flexibility and its interaction with biological targets.

-

Fluorine Substitution: The two fluorine atoms on the first phenyl ring are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the carbonyl group. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

-

Methoxy and Dimethyl Substitution: The methoxy and dimethyl groups on the second phenyl ring are electron-donating, affecting the electron density of this ring and potentially influencing the molecule's overall electronic properties and biological activity.

A summary of the key physicochemical properties for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone is presented in Table 1.

| Property | Value | Source |

| CAS Number | 844885-20-7 | |

| Molecular Formula | C₁₆H₁₄F₂O₂ | |

| Molecular Weight | 276.28 g/mol | |

| Melting Point | 72-75 °C | |

| InChI Key | XBJVPLMNDRITGS-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.

Caption: Synthetic pathway for the target molecule.

Experimental Protocol

The following is a proposed, detailed experimental protocol for the synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.

Materials:

-

3,5-Difluorobenzoyl chloride (1.0 eq) [5][6][7][8][9]* 2,4-Dimethylanisole (1.0 eq) [10][11][12][13][14]* Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 3,5-difluorobenzoyl chloride (1.0 eq) and 2,4-dimethylanisole (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone.

Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for the title compound, this section will provide predicted spectroscopic data based on the analysis of its constituent functional groups and data from analogous structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of the synthesized compound. The chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | m | 2H | H-2', H-6' (Aromatic) |

| ~ 6.9-7.1 | m | 1H | H-4' (Aromatic) |

| ~ 6.8 | s | 1H | H-6 (Aromatic) |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 2.3 | s | 3H | 3-CH₃ |

| ~ 2.2 | s | 3H | 5-CH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O |

| ~ 163 (dd) | C-3, C-5 (C-F) |

| ~ 160 | C-4' (C-OCH₃) |

| ~ 140 | C-1' |

| ~ 138 | C-3' |

| ~ 135 | C-5' |

| ~ 130 | C-1 |

| ~ 128 | C-6' |

| ~ 115 (t) | C-4 |

| ~ 110 (d) | C-2, C-6 |

| ~ 55 | -OCH₃ |

| ~ 20 | 3'-CH₃ |

| ~ 16 | 5'-CH₃ |

Note: The predicted chemical shifts for the fluorinated carbon atoms will appear as doublets or triplets due to C-F coupling. [2][15][16]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |

| ~ 1660 | Strong | C=O stretch (conjugated ketone) |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

| ~ 1100-1300 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (EI):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 276. Key fragmentation patterns for benzophenones involve cleavage at the carbonyl group. [3][17][18][19]

-

[M]⁺: 276

-

[M - CH₃]⁺: 261

-

[C₇H₃F₂O]⁺: 141 (from cleavage of the 3,5-difluorobenzoyl group)

-

[C₉H₁₁O]⁺: 135 (from cleavage of the 4-methoxy-3,5-dimethylphenyl group)

-

[C₆H₃F₂]⁺: 113

-

[C₈H₉]⁺: 105

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and predicted spectroscopic data for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. The information presented herein is based on established chemical principles and data from analogous compounds, offering a solid foundation for researchers and scientists working with fluorinated benzophenone derivatives. The unique combination of electron-withdrawing and electron-donating substituents on the two aromatic rings makes this molecule an interesting candidate for further investigation in the fields of medicinal chemistry and materials science.

References

-

Baskin, J. M., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3037–3044. [Link]

-

Cucinotta, V., et al. (2011). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(2), 279-290. [Link]

-

DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

-

Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]

-

Shukla, A. R., et al. (1986). Infrared and Raman spectra of 2,4-dimethylaniline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 97-115. [Link]

-

Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(S2), 215-228. [Link]

-

Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

-

Cseke, E., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. [Link]

-

Gao, Y., et al. (2025). Raman and DFT study of non-covalent interactions in liquid benzophenone and its solutions. AIP Publishing. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

-

Jang, Y. H., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Advances, 12(48), 31213-31222. [Link]

-

3,5-Difluorobenzoyl chloride. PubChem. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Longdom Publishing. [Link]

-

Kumar, S., et al. (2022). Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4) - Phenylthiosemicarbazone. Polycyclic Aromatic Compounds, 43(6), 5651-5670. [Link]

-

Exploring the relationship between the androgen receptor and structural configuration of benzophenones. ScienceDirect. [Link]

-

3,5-Difluorobenzyl chloride. PubChem. [Link]

-

2,4-Dimethylanisole. NIST WebBook. [Link]

-

2,4-Dimethylanisole. PubChem. [Link]

-

13 Friedel-Crafts Acylation. UW-Madison Chemistry. [Link]

-

Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. PrepChem.com. [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

-

2,4-Dimethylanisole. NIST WebBook. [Link]

-

Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Cheméo. [Link]

-

2,4-Dimethylanisole. Cheméo. [Link]

-

4-Methoxybenzophenone. PubChem. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lib.ysu.am [lib.ysu.am]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 7. B21400.14 [thermofisher.com]

- 8. 3,5-Difluorobenzoyl chloride | 129714-97-2 [chemicalbook.com]

- 9. 129714-97-2 Cas No. | 3,5-Difluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 10. 2,4-Dimethylanisole [webbook.nist.gov]

- 11. 2,4-Dimethylanisole | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-DIMETHYLANISOLE(6738-23-4) 1H NMR spectrum [chemicalbook.com]

- 13. 2,4-Dimethylanisole [webbook.nist.gov]

- 14. chemeo.com [chemeo.com]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Process Development Guide: Synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

This guide outlines the process development and synthesis strategy for 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 844885-20-7).[1]

This molecule features a deactivated fluorinated ring coupled to an electron-rich, sterically congested aryl ring.[1] The synthesis requires a regioselective Friedel-Crafts acylation that balances reactivity with the preservation of the labile ether moiety.[1]

Executive Summary

Target Molecule: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Molecular Formula:

Synthesis Challenge: The primary challenge lies in coupling a deactivated acyl chloride (3,5-difluorobenzoyl chloride) with a sterically hindered nucleophile (2,6-dimethylanisole) while preventing Lewis-acid catalyzed demethylation of the methoxy group.[1]

Retrosynthetic Analysis & Strategy

The molecular architecture suggests a disconnection at the carbonyl bridge. Two primary pathways exist:

-

Path A (Recommended): Acylation of the activated 2,6-dimethylanisole with 3,5-difluorobenzoyl chloride.[1]

-

Path B (Discarded): Acylation of 3,5-difluorobenzene with 4-methoxy-3,5-dimethylbenzoyl chloride.[1]

Logic for Path A: Friedel-Crafts acylation requires an electron-rich aromatic ring to attack the acylium ion.[1]

-

Ring A (3,5-difluorobenzene): Highly deactivated by two inductive withdrawing fluorine atoms.[1] Acylation here would require harsh conditions, leading to low yields and polymerization.

-

Ring B (2,6-dimethylanisole): Activated by the methoxy group (resonance) and two methyl groups (induction).[1]

-

Regioselectivity: The methoxy group is a strong ortho/para director.[1] In 2,6-dimethylanisole, the ortho positions are blocked by methyl groups. The para position (C4) is the only sterically accessible and electronically activated site. This perfectly yields the target 3',5'-dimethyl-4'-methoxy substitution pattern.[1]

Synthesis Pathway Diagram[1][2]

Caption: Convergent synthesis pathway utilizing regioselective Friedel-Crafts acylation.

Experimental Protocol

Step 1: Preparation of 3,5-Difluorobenzoyl Chloride

Note: If the acid chloride is purchased commercially, proceed to Step 2.

Reagents:

-

3,5-Difluorobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 - 2.0 eq)[1] -

DMF (Catalytic drops)[1]

-

Solvent: Toluene (optional, or neat)

Procedure:

-

Charge 3,5-difluorobenzoic acid into a dry round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Add Thionyl Chloride slowly.[1] Add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1]

-

Heat to reflux (75-80°C) for 3-4 hours until gas evolution (

, HCl) ceases. -

Remove excess

via vacuum distillation.[1] -

Checkpoint: The residue should be a clear to pale yellow liquid.[1] Use immediately or store under inert gas.

Step 2: Friedel-Crafts Acylation (The Core Reaction)

This step dictates the yield and purity.[1] The use of Aluminum Chloride (

Materials Table:

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| 2,6-Dimethylanisole | 1.0 | Nucleophile | Limiting reagent to ensure full consumption.[1] |

| 3,5-Difluorobenzoyl Chloride | 1.05 | Electrophile | Slight excess to drive reaction.[1] |

| Aluminum Chloride ( | 1.2 | Lewis Acid | Must be anhydrous.[1] 1.0 eq complexes with C=O, 0.2 eq catalytic. |

| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous.[1] Keeps reaction temp low. |

| 1M HCl / Ice | Excess | Quench | Hydrolyzes the Aluminum complex. |

Detailed Workflow:

-

Setup: Flame-dry a 3-neck flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.[1]

-

Solvation: Dissolve 3,5-difluorobenzoyl chloride (1.05 eq) in anhydrous DCM (5 Vol).

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Add anhydrous

(1.2 eq) portion-wise over 15 minutes.-

Observation: The solution may turn yellow/orange as the acylium complex forms.

-

-

Substrate Addition: Dissolve 2,6-dimethylanisole (1.0 eq) in DCM (5 Vol). Add this solution dropwise to the reaction mixture over 30-45 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

-

Quench: Pour the reaction mixture slowly onto a stirred slurry of ice and 1M HCl.

-

Why: This breaks the strong

complex.[1]

-

-

Workup: Separate the organic layer.[1][2][5][6] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with Brine, dry over

, and concentrate in vacuo.

Purification & Characterization

Purification Strategy

The crude product is likely a solid.[1][4]

-

Trituration: Wash the crude solid with cold pentane or hexane.[1] This removes unreacted anisole and non-polar byproducts.[1]

-

Recrystallization: If high purity (>99%) is required (e.g., for LC applications), recrystallize from Ethanol or a Heptane/EtOAc mixture.

Analytical Profile (Expected)

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: ~72-75°C [1].[1]

-

1H NMR (CDCl3, 400 MHz):

-

2.30 (s, 6H,

-

3.80 (s, 3H,

- 6.9-7.1 (m, 1H, Ring A, H-4) – Triplet of triplets due to F coupling.[1]

- 7.2-7.4 (m, 2H, Ring A, H-2,[1]6) – Multiplets.[1]

- 7.50 (s, 2H, Ring B) – Protons at 2' and 6' (relative to carbonyl), singlet due to symmetry.

-

2.30 (s, 6H,

Troubleshooting & Optimization

Issue: Demethylation (Formation of Phenol)

If the product contains a hydroxyl group (broad peak >3200 cm⁻¹ in IR), the ether was cleaved.

-

Cause: Reaction temperature too high or reaction time too long with

.[1] -

Solution: Keep addition at 0°C. Quench immediately upon consumption of starting material. Alternatively, switch to a milder catalyst like

or

Issue: Isomer Formation

-

Risk: Acylation at the meta-position of the anisole?

-

Mitigation: Highly unlikely due to steric blocking by methyl groups and electronic directing of the methoxy group. The 4-position is the only viable site.[1]

Safety Considerations

-

Aluminum Chloride: Reacts violently with water, releasing HCl gas. Handle in a fume hood.

-

Thionyl Chloride: Toxic and corrosive.[1] Releases

and HCl. -

Fluorinated Compounds: While the C-F bond is stable, standard precautions for halogenated aromatics apply.

References

-

Sigma-Aldrich. "3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone Product Sheet." Sigma-Aldrich Catalog. Accessed 2024.[1][3] Link

-

Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on Acylation mechanisms).

-

Groggins, P. H. (1958).[1] Unit Processes in Organic Synthesis. McGraw-Hill.[1] (Industrial scaling of Friedel-Crafts).[1]

-

Stuck, R. (2017).[1][7] "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers." Wright State University CORE Scholar.[1] Link (Validates the reactivity of 3,5-difluorobenzoyl chloride).[1]

-

BLD Pharm. "Product 844885-20-7 Data." BLD Pharm Repository. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. orgsyn.org [orgsyn.org]

- 5. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

Spectroscopic data of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

This guide serves as a definitive technical reference for the spectroscopic characterization of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone .

Given the specific substitution pattern, this compound represents a specialized intermediate likely utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors or nuclear receptor modulators (e.g., PPAR/LXR agonists), where the metabolic stability of the difluorophenyl ring is balanced against the lipophilicity and electronic donation of the dimethyl-methoxy ring.

Part 1: Compound Profile & Synthesis Logic

1.1 Structural Identity

-

IUPAC Name: (3,5-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

-

Molecular Formula: C₁₆H₁₄F₂O₂

-

Molecular Weight: 276.28 g/mol

-

Key Features:

-

Ring A (Electrophilic): 3,5-Difluorophenyl moiety. The fluorine atoms provide metabolic resistance and modulate the lipophilicity.

-

Ring B (Nucleophilic): 3,5-Dimethyl-4-methoxyphenyl moiety. The methyl groups provide steric bulk ortho to the methoxy, forcing the methoxy group out of planarity or protecting it from demethylation.

-

1.2 Synthesis Protocol (Friedel-Crafts Acylation)

To ensure high purity for spectroscopic analysis, the compound is synthesized via Friedel-Crafts acylation. This method is self-validating through the evolution of HCl gas and distinct color changes.

Reagents:

-

3,5-Difluorobenzoyl chloride (Electrophile)

-

2,6-Dimethylanisole (Nucleophile)

-

Aluminum Chloride (AlCl₃, Lewis Acid Catalyst)

-

Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an N₂ inlet, dissolve 3,5-difluorobenzoyl chloride (10 mmol) in anhydrous DCM (50 mL).

-

Activation: Cool to 0°C. Add AlCl₃ (11 mmol) portion-wise. Observation: The solution will turn yellow/orange, indicating the formation of the acylium ion complex.

-

Addition: Add 2,6-dimethylanisole (10 mmol) dropwise over 15 minutes.

-

Mechanism:[1] The acylation occurs exclusively at the para position relative to the methoxy group (position 4) due to the steric blocking of the ortho positions by the methyl groups.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:1). Product will appear as a UV-active spot with a lower R_f than the starting anisole.

-

Quench: Pour the mixture over crushed ice/HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Part 2: Spectroscopic Data Analysis

The following data represents the high-fidelity predicted spectral signature based on substituent additivity rules and analogous fluorinated benzophenone standards.

2.1 Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

| Frequency (cm⁻¹) | Vibration Mode | Assignment / Notes |

| 1655 - 1665 | ν(C=O) Stretch | Diagnostic Peak. Conjugated ketone. Slightly lowered frequency due to electron donation from the methoxy ring (Ring B). |

| 2850 - 2960 | ν(C-H) Stretch | Aliphatic C-H from methyl and methoxy groups. |

| 3050 - 3100 | ν(C-H) Stretch | Aromatic C-H. |

| 1580 - 1600 | ν(C=C) Stretch | Aromatic ring skeletal vibrations. |

| 1250 - 1270 | ν(C-O) Stretch | Aryl alkyl ether (Ar-O-CH₃) asymmetric stretch. |

| 1100 - 1150 | ν(C-F) Stretch | Strong bands characteristic of aryl fluorides. |

2.2 Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

| m/z | Abundance | Fragment Identity | Mechanistic Origin |

| 276 | High | [M]⁺ | Molecular Ion. Stable due to aromatic conjugation. |

| 163 | Base Peak (100%) | [C₉H₁₁O₂]⁺ | Acylium Ion (Ring B). Cleavage α to carbonyl. Stabilized by resonance from OMe and inductive effect of Me groups. |

| 141 | Medium | [C₇H₃F₂O]⁺ | Acylium Ion (Ring A). 3,5-Difluorobenzoyl cation. |

| 135 | Medium | [C₉H₁₁O]⁺ | Loss of CO from the m/z 163 fragment. |

| 113 | Low | [C6H₃F₂]⁺ | 3,5-Difluorophenyl cation. |

2.3 Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

Reference: TMS (0.00 ppm)

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |

| 7.55 | Singlet (s) | 2H | - | H-2', H-6' | Ring B. Deshielded by C=O. Equivalent due to symmetry. |

| 7.25 - 7.30 | Multiplet (m) | 2H | - | H-2, H-6 | Ring A. Ortho to C=O. Split by F (ortho) and F (para). |

| 6.95 - 7.05 | Triplet of Triplets (tt) | 1H | J≈8.5, 2.3 | H-4 | Ring A. Para to C=O. Split by two ortho F atoms. |

| 3.80 | Singlet (s) | 3H | - | -OCH₃ | Methoxy. Characteristic chemical shift. |

| 2.32 | Singlet (s) | 6H | - | -CH₃ (x2) | Methyls. Ring B (3',5'). |

¹³C NMR (100 MHz, CDCl₃)

Note: C-F coupling results in doublets (d) or triplets (t).

| Shift (δ ppm) | Assignment | Coupling (J in Hz) | Notes |

| 194.5 | C=O | - | Carbonyl carbon. |

| 163.0 | C-3, C-5 (Ring A) | d, ¹J_CF ≈ 248 | C-F ipso carbons. Large coupling constant. |

| 161.5 | C-4' (Ring B) | - | Ipso to Methoxy. |

| 140.5 | C-1 (Ring A) | t, ³J_CF ≈ 9 | Ipso to Carbonyl. |

| 132.0 | C-1' (Ring B) | - | Ipso to Carbonyl. |

| 131.5 | C-3', C-5' (Ring B) | - | Ipso to Methyls. |

| 130.5 | C-2', C-6' (Ring B) | - | Aromatic CH. |

| 110.5 | C-2, C-6 (Ring A) | d, ²J_CF ≈ 25 | Ortho to Fluorine. |

| 106.8 | C-4 (Ring A) | t, ²J_CF ≈ 25 | Between two Fluorines. |

| 59.8 | -OCH₃ | - | Methoxy carbon. |

| 16.2 | -CH₃ | - | Methyl carbons. |

¹⁹F NMR (376 MHz, CDCl₃)

-

δ -108.5 ppm (approx): Triplet (due to coupling with H-4) or Multiplet. The signal represents the two equivalent fluorine atoms at positions 3 and 5.

Part 3: Visualization of Logic[1]

3.1 Synthesis & Fragmentation Pathway

The following diagram illustrates the Friedel-Crafts assembly and the primary Mass Spec fragmentation logic, essential for confirming the structure.

Figure 1: Synthesis via Friedel-Crafts acylation and primary EI-MS fragmentation pathways identifying the stable acylium ion.

Part 4: References & Validation[1]

To ensure the accuracy of the spectral predictions and synthesis protocols, the following authoritative sources on substituent effects and benzophenone chemistry were utilized.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for calculating NMR shifts based on substituent additivity rules).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text for the acylation mechanism and catalyst selection).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for MS fragmentation patterns of aromatic ketones).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Used to verify electronic effects of F, Me, and OMe groups on spectral shifts).

Sources

13C NMR analysis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Technical Guide: C NMR Analysis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Core Directive & Scope

Molecule of Interest: 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Molecular Formula:

This guide addresses the specific analytical challenge posed by this molecule: the superposition of fluorine-induced multiplet splitting (J-coupling) on a crowded aromatic region, complicated by the relaxation dynamics of multiple quaternary carbons.[1] The protocol below prioritizes the resolution of

Experimental Protocol

Sample Preparation

The choice of solvent and concentration is critical to prevent aggregation-induced line broadening and to ensure sufficient signal-to-noise (S/N) ratio for quaternary carbon detection.[1]

-

Solvent: Chloroform-

(-

Rationale:

minimizes viscosity (sharpening peaks) and provides a consistent chemical shift reference (

-

-

Concentration: 30–50 mg in 0.6 mL solvent.

-

Note: High concentration is required to resolve the low-intensity outer wings of the C-F multiplets.[1]

-

-

Relaxation Agent (Optional but Recommended): Chromium(III) acetylacetonate [

] at 0.02 M.-

Rationale: This molecule contains 8 quaternary carbons (C1, C3, C5, C1', C3', C4', C5', C=O). These carbons lack efficient dipole-dipole relaxation pathways (NOE), leading to long

times. The paramagnetic agent shortens

-

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

-

Spectral Width: 240 ppm (–10 to 230 ppm) to capture the carbonyl and C-F coupling artifacts.

-

Relaxation Delay (

):-

Without

: -

With

: 2.0 seconds.

-

-

Scans (NS): Minimum 1024 (to resolve

satellites). -

Temperature: 298 K (

).

Structural Breakdown & Assignment Logic

The structural analysis relies on separating the molecule into three distinct magnetic zones.

Figure 1: Magnetic zoning of the molecule for spectral assignment.

Zone 1: The Carbonyl Bridge

The carbonyl carbon is the most deshielded nucleus.

-

Predicted Shift:

ppm.[1] -

Multiplicity: Triplet (t) or Broad Singlet.

Zone 2: The 3,5-Difluorophenyl Ring (Ring A)

This ring is defined by symmetry (C2=C6, C3=C5) and strong C-F coupling .

| Carbon Position | Type | Predicted | Multiplicity | Coupling Constants (Hz) | Assignment Logic |

| C3, C5 | C-F | 162.0 - 164.0 | dd | Direct F-attachment (Large split).[1] | |

| C1 | Quaternary | 139.0 - 141.0 | t | Meta to two F atoms.[1] | |

| C2, C6 | C-H | 110.0 - 112.0 | dd | Ortho to one F, Para to one F. | |

| C4 | C-H | 106.0 - 108.0 | t | Ortho to two F atoms (Shielded).[1] |

Note: The "Triplet" appearance of C4 and C1 arises because they are coupled to two chemically equivalent Fluorine nuclei (

Zone 3: The 3',5'-Dimethyl-4'-methoxy Ring (Ring B)[1]

This ring is electron-rich due to the methoxy and methyl groups.[1] The signals will appear as sharp singlets (s) as C-F coupling from Ring A is negligible (

| Carbon Position | Type | Predicted | Multiplicity | Assignment Logic |

| C4' | C-O | 160.0 - 161.5 | s | Deshielded by Oxygen (ipso).[1] |

| C1' | Quaternary | 129.0 - 131.0 | s | Ipso to Carbonyl.[1] |

| C3', C5' | C-Me | 130.0 - 131.5 | s | Ortho to OMe, Meta to C=O.[1] |

| C2', C6' | C-H | 129.0 - 131.0 | s | Ortho to C=O.[1] |

| OCH | Methoxy | 59.0 - 60.0 | s | Aliphatic O-Methyl.[1] |

| Ar-CH | Methyl | 15.5 - 16.5 | s | Aromatic Methyl (shielded).[1] |

Assignment Workflow

Use the following logic tree to process the raw FID into assigned peaks.

Figure 2: Step-by-step logic for peak assignment based on splitting multiplicity.

Advanced Troubleshooting: The "Virtual Triplet" Trap

A common error in analyzing 3,5-difluoro systems is misinterpreting the C4 signal.

-

The Trap: C4 is ortho to two equivalent Fluorines. One might expect a doublet of doublets.

-

The Reality: Because

, the signal collapses into a 1:2:1 Triplet . -

Verification: Measure the coupling constant. If

Hz, it is the C4 carbon. If

References

-

General

C NMR of Fluorobenzenes: -

Benzophenone Chemical Shifts

- Title: Spectral D

- Source: AIST (National Institute of Advanced Industrial Science and Technology).

-

Link:

-

Relaxation Reagents in NMR

- Title: Use of Cr(acac)

- Source:Journal of Organic Chemistry.

-

Link:[1]

The Fluorine Effect: Physicochemical Profiling of Benzophenone Derivatives

Executive Summary

Benzophenone (diphenyl ketone) serves as a privileged scaffold in both medicinal chemistry and materials science.[1] Its derivatives are ubiquitous, ranging from the core structure of the lipid-lowering drug Fenofibrate to the monomeric precursors of high-performance PEEK polymers .

The introduction of fluorine into the benzophenone architecture is not merely a structural modification; it is a strategic tool to modulate physicochemical properties without altering steric bulk. This guide analyzes the "Fluorine Effect"—specifically how mono- and di-fluorination alter lipophilicity (LogP), crystal lattice energy (melting point), and metabolic stability compared to the parent benzophenone.

The Fluorine Substitution Effect

To understand the physical properties of fluorinated benzophenones, one must first grasp the unique nature of the Carbon-Fluorine (C-F) bond in an aromatic system.

-

Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is tightly comparable to hydrogen (1.20 Å). This allows fluorinated benzophenones to fit into the same biological binding pockets or crystal lattices as their non-fluorinated counterparts with minimal steric perturbation.

-

Electronic Duality: Fluorine is the most electronegative element (Inductive effect:

), yet it possesses lone pairs capable of donating into the -

Lipophilicity Modulation: The low polarizability of the C-F bond reduces solvation in aqueous media, typically increasing the partition coefficient (LogP), a critical parameter for membrane permeability in drug design.

Physicochemical Profiling: The Data

The following table contrasts the parent benzophenone with its mono- and di-fluorinated analogues. Note the non-linear impact on melting point driven by molecular symmetry.

Table 1: Comparative Physical Properties[2]

| Property | Benzophenone (BP) | 4-Fluorobenzophenone | 4,4'-Difluorobenzophenone |

| Structure | Ph-CO-Ph | (4-F-Ph)-CO-Ph | (4-F-Ph)-CO-(4-F-Ph) |

| Molecular Weight | 182.22 g/mol | 200.21 g/mol | 218.20 g/mol |

| Melting Point | 47–49 °C | 47–49 °C | 107–108.5 °C |

| LogP (Predicted) | ~3.18 | ~3.5 | ~3.8 |

| Water Solubility | Insoluble | Insoluble | Insoluble |

| ~252 nm, 334 nm | ~248 nm, 330 nm | ~246 nm (Hypsochromic shift) | |

| Appearance | White crystals | White/Cream crystals | Colorless/White crystals |

Analysis of Trends

-

The Symmetry-Melting Point Spike: Remarkably, replacing one hydrogen with fluorine (4-F-BP) barely impacts the melting point (47-49 °C). However, symmetrical substitution (4,4'-F2-BP) causes the melting point to more than double (107-108 °C). This is a textbook example of Carnelley’s Rule , where high molecular symmetry leads to more efficient crystal packing and higher lattice energy. The 4,4'-isomer packs efficiently due to the cooperative

stacking and weak C-F -

Lipophilicity (LogP): Each fluorine atom adds approximately 0.3–0.4 units to the LogP. For medicinal chemists, 4,4'-difluorobenzophenone represents a more lipophilic scaffold, potentially increasing blood-brain barrier (BBB) penetration but reducing aqueous solubility.

Photophysical Signatures

Benzophenone is a classic triplet sensitizer. The introduction of fluorine alters the frontier molecular orbitals (FMOs).

-

UV Transparency: Fluorine acts as a hypsochromic (blue-shift) agent for the

transition. While electron-donating groups like -OH or -NH2 push absorption into the visible spectrum (yellowing), fluorine maintains or slightly enhances UV transparency in the visible region. This makes fluorinated benzophenones ideal precursors for clear, UV-resistant polymers. -

Carbonyl Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the carbonyl oxygen. This reduces the pKa of the conjugate acid (making it less basic), which impacts acid-catalyzed synthesis reactions (e.g., oxime formation).

Experimental Protocols

Protocol A: Synthesis of 4,4'-Difluorobenzophenone

Method: Friedel-Crafts Acylation Rationale: This method utilizes the high para-selectivity of the fluorine substituent.

Caption: Step-wise Friedel-Crafts acylation workflow for synthesizing symmetrical fluorinated benzophenones.

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

). -

Reagent Loading: Charge the flask with Aluminum Chloride (

) (14.0 g, 105 mmol) and anhydrous Dichloromethane (DCM) (50 mL). -

Addition 1: Add 4-Fluorobenzoyl chloride (15.8 g, 100 mmol) dropwise at 0°C. Stir for 15 minutes to form the acylium complex.

-

Addition 2: Add Fluorobenzene (10.0 g, 104 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C during addition.

-

Reaction: Remove ice bath and reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quenching: Pour the reaction mixture carefully into a beaker containing 200g of crushed ice and 20 mL conc. HCl. (Caution: HCl gas evolution).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize the crude off-white solid from Ethanol/Water (80:20) to yield colorless needles (Yield: ~85-90%).

Case Studies in Drug Discovery: Metabolic Blocking

In drug development, the primary value of the benzophenone fluorination is Metabolic Stability . The parent benzophenone is rapidly oxidized by Cytochrome P450 enzymes (specifically CYP isoenzymes) at the para-position to form 4-hydroxybenzophenone, which is then glucuronidated and excreted.

The Strategy: Replacing the para-hydrogen with fluorine blocks this specific metabolic "soft spot." The C-F bond is oxidatively stable, forcing the metabolism to shift to slower, less favorable pathways (e.g., aromatic ring opening or reduction of the ketone).

Caption: Mechanism of metabolic stabilization via fluorine substitution at the para-position.

Application Example:

In the development of p38 MAP kinase inhibitors , researchers often utilize a fluorinated benzophenone core. The 4-F substitution prevents rapid clearance, allowing the drug to maintain therapeutic plasma concentrations for longer durations compared to the non-fluorinated analog.

References

- Synthesis & Reactivity: Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers.

-

Physical Properties (MP/LogP): National Center for Biotechnology Information. "PubChem Compound Summary for CID 9582, 4,4'-Difluorobenzophenone." PubChem.[2][3][4] Available at: [Link]

-

Metabolic Stability: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Available at: [Link]

-

Crystal Packing: Maginn, S. J., & Davey, R. J. "4,4'-Difluorobenzophenone."[4] Acta Crystallographica Section C, 1994.[4] Available at: [Link]

-

Photophysical Properties: Castro, G. T., et al. "UV Spectral Properties of Benzophenone.[5] Influence of Solvents and Substituents." Molecules, 2000, 5(3), 424-425.[6][7] Available at: [Link]

Sources

- 1. 4-Fluoro-4'-hydroxybenzophenone | 25913-05-7 | Benchchem [benchchem.com]

- 2. 4-Fluoro-4'-hydroxybenzophenone | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Research Roadmap for Investigating the Biological Activity of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

A Senior Application Scientist's Perspective

Disclaimer: As of the writing of this guide, a survey of the scientific literature reveals no specific studies on the biological activity of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. This document, therefore, serves as a comprehensive, technically-grounded roadmap for its synthesis and potential biological evaluation. The proposed methodologies are based on established principles and data from structurally related benzophenone derivatives.

Introduction: Deconstructing the Molecule for Biological Potential

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, antiproliferative, and enzyme inhibitory effects.[1][2][3] The specific substitution pattern of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone suggests several avenues for biological investigation, making it a compelling candidate for a drug discovery program.

A rational analysis of its constituent parts informs our investigational strategy:

-

Benzophenone Core: This diaryl ketone structure is a known pharmacophore and a versatile synthetic handle. Its photochemical properties are also of interest.

-

3,5-Difluoro Substitution: The inclusion of fluorine is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to protein targets, and modulate physicochemical properties like lipophilicity and pKa, which can improve pharmacokinetics.[4][5][6]

-

3',5'-Dimethyl-4'-Methoxy Substitution: The electron-donating methoxy and methyl groups on the second phenyl ring significantly influence the electronic properties of the molecule. Methoxy groups, in particular, are common in natural products with anticancer and anti-inflammatory activities.[1][3] These substitutions can impact receptor binding and the molecule's overall metabolic profile.

Given this structural makeup, we can hypothesize that 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone may possess anticancer, antimicrobial, or specific enzyme inhibitory activities. This guide outlines a logical, multi-stage research program to synthesize this compound and systematically test these hypotheses.

Synthesis and Characterization

The most direct and reliable method for synthesizing unsymmetrically substituted benzophenones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution allows for the coupling of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

A plausible two-step synthesis would involve the preparation of the acyl chloride followed by the Friedel-Crafts reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-difluorobenzoyl chloride can be used in the next step without further purification.

-

-

Step 2: Friedel-Crafts Acylation

-

Dissolve 2,6-dimethylanisole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5°C.

-

Add a solution of 3,5-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

-

Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

-

The final compound should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Tier 1: Broad-Spectrum Biological Screening

The initial phase of biological evaluation should involve a battery of in vitro assays to identify any significant biological activity. This "wide-net" approach is efficient for initial hit identification.

Anticancer Activity: Cytotoxicity Screening

Many benzophenone derivatives have shown antiproliferative effects.[1][3] A primary screen against a panel of cancer cell lines is a logical starting point.

Protocol: MTT Cell Viability Assay [10][11][12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Screening Data

| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Cancer | [Experimental Value] | 0.8 ± 0.1 |

| A549 | Lung Cancer | [Experimental Value] | 1.2 ± 0.2 |

| HCT116 | Colon Cancer | [Experimental Value] | 0.5 ± 0.08 |

| HepG2 | Liver Cancer | [Experimental Value] | 1.5 ± 0.3 |

Antimicrobial Activity Screening

Substituted aromatic ketones can exhibit antimicrobial properties. A standard broth microdilution assay will determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination [14][15][16]

-

Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Enzyme Inhibition Screening

Benzophenones are known to inhibit various enzymes, such as cholinesterases and DPP-IV.[2][18] A preliminary screen against a panel of relevant enzymes can reveal specific inhibitory activity. A generic protocol for a colorimetric enzyme assay is provided below.

Protocol: General Enzyme Inhibition Assay

-

Reaction Setup: In a 96-well plate, add buffer, the specific enzyme, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Initiate Reaction: Add the enzyme's substrate to initiate the reaction.

-

Measure Activity: Monitor the formation of the product over time using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for initial biological screening.

Tier 2: Elucidating the Mechanism of Action

If significant activity is observed in Tier 1 screening (e.g., a low micromolar IC₅₀ in a cancer cell line), the next logical step is to investigate the underlying mechanism.

Investigating the Mode of Cell Death (If Anticancer Activity is Found)

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [19][20]

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21][22]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [23][24][25]

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]

Caption: Workflow for Mechanism of Action (MoA) studies.

Tier 3: Preliminary Pharmacokinetic Profiling

A biologically active compound is only useful as a drug if it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early-stage assessment can be performed using computational tools and simple in vitro assays.

In Silico ADME Prediction

Numerous online tools can predict key pharmacokinetic parameters based on the chemical structure of a molecule.[27][28][29]

Table 2: Predicted ADME Properties using In Silico Tools

| Parameter | Predicted Value | Importance | Representative Tools |

| Lipophilicity (LogP) | [Predicted Value] | Affects absorption, distribution, toxicity | SwissADME, pkCSM[30] |

| Aqueous Solubility (LogS) | [Predicted Value] | Crucial for absorption and formulation | SwissADME, PreADMET[31] |

| CYP450 Inhibition | [Predicted Value] | Potential for drug-drug interactions | SwissADME, pkCSM |

| Blood-Brain Barrier (BBB) Permeation | [Predicted Value] | CNS activity potential | pkCSM, PreADMET |

| Human Intestinal Absorption (HIA) | [Predicted Value] | Oral bioavailability potential | PreADMET, ADMETlab 2.0 |

This table should be populated using data from freely available web servers like SwissADME or pkCSM.

In Vitro Metabolic Stability

An in vitro assay using liver microsomes can provide an early indication of how quickly the compound is metabolized.

Protocol: Liver Microsomal Stability Assay

-

Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat) and NADPH (as a cofactor) at 37°C.

-

Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂).

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial investigation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. By starting with a rational synthesis and progressing through a tiered screening and characterization process, researchers can efficiently determine if this novel chemical entity holds therapeutic promise. Positive results in any of the described stages would warrant more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed toxicology assessments. The strategic incorporation of fluorine and other modulating functional groups on the classic benzophenone scaffold makes this a molecule of significant interest for further exploration.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link].

- Jayaraman, D. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2016.

- Müller, K., Faeh, C. & Diederich, F. Fluorine in medicinal chemistry: successes, prospects, and future directions. Science. 2007.

- Kim, K. & Lee, S. Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments). 2012.

- Al-Sanea, M. M., et al. Role of Fluorine in Drug Design and Drug Action. Molecules. 2023.

- Hamed, R. B., et al.

-

Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link].

- O'Hagan, D.

- Khan, K. M., et al. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science. 2018.

- Sahoo, B., et al. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. CPT: Pharmacometrics & Systems Pharmacology. 2024.

- Wiegand, I., Hilpert, K. & Hancock, R. E. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link].

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link].

- Sahoo, B., et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. 2024.

-

AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available at: [Link].

- Folquitto, L. R. S., et al. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. 2021.

- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. 2024.

- Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.

- Munteanu, C.-R., et al.

- Taha, M., et al. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.

-

MSD Manual Professional Edition. Susceptibility Testing. Available at: [Link].

- Lin, D. L., et al. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. 2022.

- Balouiri, M., Sadiki, M. & Ibnsouda, S. K. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. 2021.

-

Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link].

- Szałaj, N., et al. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules. 2023.

- Gneuß, C., et al. Substituted benzophenone imines for COF synthesis via formal transimination.

- Loza-Rosas, S. A., et al. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

- Sahoo, B., et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.

-

PreADMET. Prediction of ADME/Tox. Available at: [Link].

- Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. 2023.

- Giese, B., et al. Stereoselective Synthesis of 4'-Benzophenone-Substituted Nucleoside Analogs: Photoactive Models for Ribonucleotide Reductases. The Journal of Organic Chemistry. 1997.

-

Chemistry Stack Exchange. Synthesis of benzophenone. Available at: [Link].

-

Slideshare. In Silico methods for ADMET prediction of new molecules. Available at: [Link].

- Google Patents. CN103524320A - Substituted benzophenone and preparation method thereof.

- Folquitto, L. R. S., et al. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. SciELO. 2021.

- Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. 2013.

- Effenberger, F. & Epple, G. Catalytic Friedel-Crafts Acylation of Aromatic Compounds.

-

Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link].

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 16. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. bosterbio.com [bosterbio.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. assaygenie.com [assaygenie.com]

- 27. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 28. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ayushcoe.in [ayushcoe.in]

- 31. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

Technical Guide: Novel Benzophenone Derivatives in Therapeutics and Material Science

Executive Summary

Benzophenone (diphenylmethanone) serves as a privileged scaffold in medicinal chemistry and material science due to its inherent photochemical stability and versatile derivatization potential. While historically utilized primarily as UV blockers and photoinitiators, recent structural optimizations have unlocked potent biological activities. This guide analyzes the transition of benzophenone derivatives from passive photostabilizers to active therapeutic agents, specifically targeting microtubule dynamics in oncology and membrane integrity in microbiology.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological versatility of benzophenone stems from its diarylketone core, which allows for independent tuning of the two phenyl rings (A-ring and B-ring) and the linker carbonyl.

Core SAR Principles

-

UV Absorption (Photophysics): An ortho-hydroxyl group is non-negotiable. It facilitates an excited-state intramolecular proton transfer (ESIPT), dissipating UV energy as heat via keto-enol tautomerism.

-

Anticancer (Tubulin Targeting): Mimicry of the Combretastatin A-4 pharmacophore is achieved by introducing electron-donating groups (e.g., trimethoxy) on the A-ring, which occupies the colchicine-binding site on

-tubulin. -

Antimicrobial (Membrane Targeting): Amphiphilic character is essential. Hydrophobic benzophenone cores penetrate lipid bilayers, while cationic side chains (e.g., protonated amines) interact with anionic bacterial surface polymers like lipoteichoic acid.

Visualization: Functional SAR Map

Figure 1: Structural modifications of the benzophenone core dictate its application spectrum, shifting function from photoprotection to targeted cytotoxicity.

Therapeutic Application: Oncology (Tubulin Inhibition)

Novel benzophenone derivatives act as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes which stabilize microtubules, these derivatives bind to the colchicine site, preventing the polymerization of tubulin dimers into microtubules.

Mechanism of Action[1][2][3]

-

Binding: The benzophenone derivative permeates the cell membrane and binds to the interface between

- and -

Arrest: This binding inhibits microtubule assembly, trapping the cell in the G2/M phase of the cell cycle.[1]

-

Apoptosis: Prolonged arrest triggers the mitochondrial intrinsic pathway, releasing cytochrome c and activating Caspase-3/9.

-

Angiogenesis Inhibition: Downstream signaling suppresses VEGF expression, starving tumors of blood supply.

Comparative Potency Data

The following table summarizes the cytotoxicity (

| Compound | Target Mechanism | Cell Line (Target) | IC50 (nM) | Reference |

| GW678248 | HIV-1 Reverse Transcriptase | Wild-Type HIV-1 | 0.5 | [1] |

| Compound 10a | Tubulin Polymerization | A549 (Lung Cancer) | 29 | [2] |

| Phenstatin | Tubulin Polymerization | Murine P388 | 260 | [3] |

| Combretastatin A-4 | Tubulin Polymerization | MCF-7 (Breast Cancer) | 3-15 | [3] |

Visualization: Signaling Pathway

Figure 2: The cascade of events following benzophenone binding to tubulin, leading to programmed cell death.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of a representative benzophenone derivative.

Protocol A: General Synthesis via Friedel-Crafts Acylation

Objective: Synthesize a methoxy-substituted benzophenone core.

-

Reagents Preparation:

-

Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) and the appropriate phenol derivative (1.0 eq) in anhydrous dichloromethane (DCM).

-

Prepare Aluminum Chloride (

) as the Lewis acid catalyst.

-

-

Reaction:

-

Cool the solution to 0°C under nitrogen atmosphere.

-

Add

(1.2 eq) portion-wise over 30 minutes to control exotherm. -

Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

-

Quenching & Workup:

-

Pour the reaction mixture into ice-cold 1M HCl to decompose the aluminum complex.

-

Extract the organic layer with DCM (3x). Wash combined organics with brine, dry over

.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via silica gel column chromatography. Recrystallize from ethanol to obtain the target benzophenone.

-

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the inhibition of tubulin assembly by the synthesized derivative.

-

Preparation:

-

Use >99% pure tubulin protein (

in PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM -

Prepare test compound stock solutions in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add tubulin solution, GTP (1 mM), and the test compound (varying concentrations: 0.1 - 10

). -

Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5

).

-

-

Measurement:

-

Incubate at 37°C.

-

Monitor polymerization by measuring absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

-

Analysis:

-

Plot Absorbance vs. Time.

-

Calculate the

based on the reduction in the maximum rate of polymerization (

-

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

Non-Therapeutic Applications: UV Protection

While therapeutics are the frontier, the industrial backbone of benzophenones remains UV protection.

-

Mechanism: The ortho-hydroxybenzophenones (e.g., BP-3) absorb UV photons (